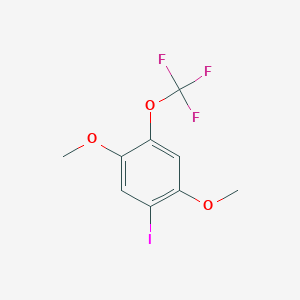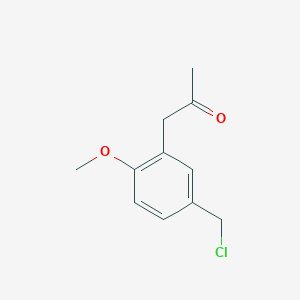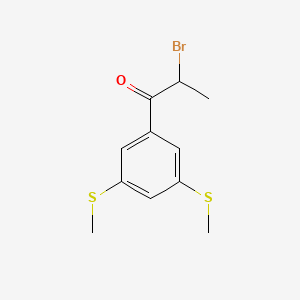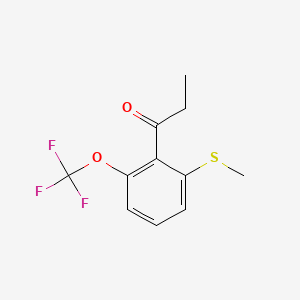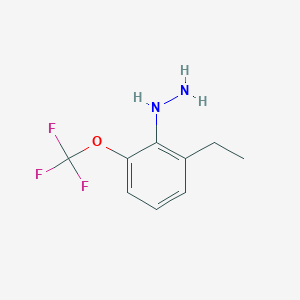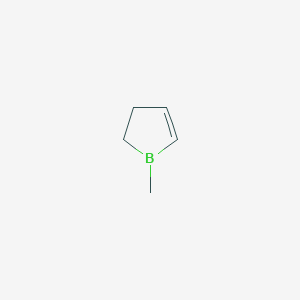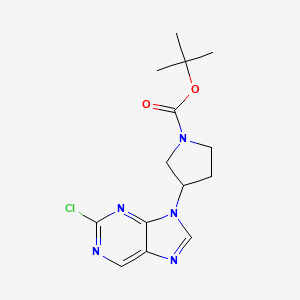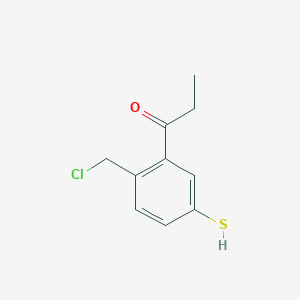![molecular formula C48H51B B14064719 Tris(2,3,5,6-tetramethyl[1,1'-biphenyl]-4-yl)borane CAS No. 511270-11-4](/img/structure/B14064719.png)
Tris(2,3,5,6-tetramethyl[1,1'-biphenyl]-4-yl)borane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Borane, tris(2,3,5,6-tetramethyl[1,1’-biphenyl]-4-yl)- is a complex organoboron compound known for its unique structural and electronic properties. This compound is part of the broader class of triarylboranes, which are widely studied for their applications in catalysis and materials science due to their strong Lewis acidity and ability to form stable complexes with various substrates.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Borane, tris(2,3,5,6-tetramethyl[1,1’-biphenyl]-4-yl)- typically involves the reaction of a boron trihalide with a suitable aryl lithium or Grignard reagent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction scheme can be represented as follows:
BCl3+3ArLi→B(Ar)3+3LiCl
where ( Ar ) represents the 2,3,5,6-tetramethyl[1,1’-biphenyl]-4-yl group. The reaction is typically performed in a solvent such as tetrahydrofuran (THF) at low temperatures to control the reactivity and improve the yield of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control. Techniques such as recrystallization and chromatography are often employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
Borane, tris(2,3,5,6-tetramethyl[1,1’-biphenyl]-4-yl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: It can be reduced to form borohydrides.
Substitution: The aryl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products
The major products formed from these reactions include boronic acids, boronates, borohydrides, and substituted aryl boranes, depending on the specific reaction conditions and reagents used .
科学研究应用
Borane, tris(2,3,5,6-tetramethyl[1,1’-biphenyl]-4-yl)- has a wide range of applications in scientific research:
Biology: The compound is studied for its potential use in drug delivery systems and as a probe for biological imaging due to its unique electronic properties.
Medicine: Research is ongoing into its use as a therapeutic agent for certain diseases, leveraging its ability to form stable complexes with biological molecules.
作用机制
The mechanism by which Borane, tris(2,3,5,6-tetramethyl[1,1’-biphenyl]-4-yl)- exerts its effects is primarily through its strong Lewis acidity. The boron atom in the compound has an empty p-orbital, which allows it to accept electron pairs from donor molecules. This property enables the compound to act as a catalyst in various chemical reactions by stabilizing transition states and intermediates. The molecular targets and pathways involved depend on the specific application and reaction conditions .
相似化合物的比较
Similar Compounds
Tris(pentafluorophenyl)borane: Known for its strong Lewis acidity and used in similar catalytic applications.
Triethylborane: An organoborane compound used as an initiator in polymerization reactions and as a reducing agent.
Trimesitylborane: Another triarylborane with applications in organic synthesis and materials science.
Uniqueness
Borane, tris(2,3,5,6-tetramethyl[1,1’-biphenyl]-4-yl)- is unique due to its specific aryl substituents, which provide steric hindrance and electronic effects that can enhance its stability and reactivity in certain applications. This makes it particularly useful in reactions where other triarylboranes may not perform as effectively .
属性
CAS 编号 |
511270-11-4 |
|---|---|
分子式 |
C48H51B |
分子量 |
638.7 g/mol |
IUPAC 名称 |
tris(2,3,5,6-tetramethyl-4-phenylphenyl)borane |
InChI |
InChI=1S/C48H51B/c1-28-34(7)46(35(8)29(2)43(28)40-22-16-13-17-23-40)49(47-36(9)30(3)44(31(4)37(47)10)41-24-18-14-19-25-41)48-38(11)32(5)45(33(6)39(48)12)42-26-20-15-21-27-42/h13-27H,1-12H3 |
InChI 键 |
NSJXYLGMFHLFOV-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C(=C(C(=C1C)C)C2=CC=CC=C2)C)C)(C3=C(C(=C(C(=C3C)C)C4=CC=CC=C4)C)C)C5=C(C(=C(C(=C5C)C)C6=CC=CC=C6)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


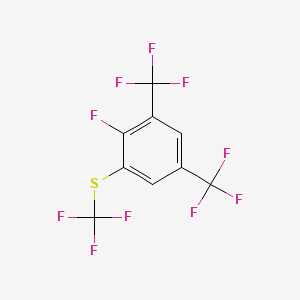
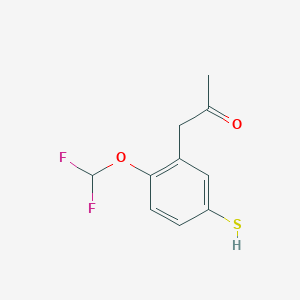
![Propanenitrile, 3-[(1-methylethyl)phenylamino]-](/img/structure/B14064644.png)
